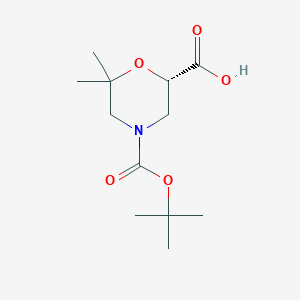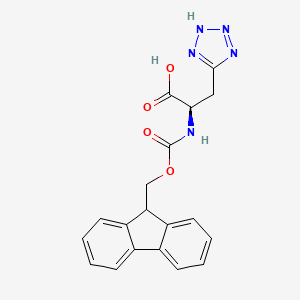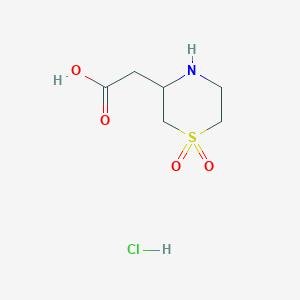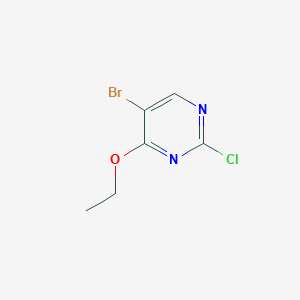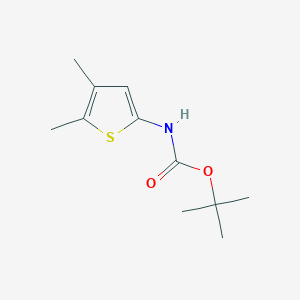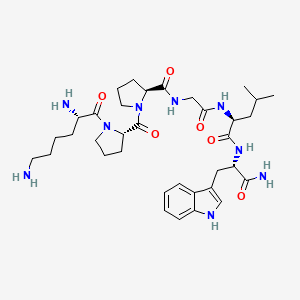
He-LWamide II
Vue d'ensemble
Description
He-LWamide II is a neuropeptide belonging to the LWamide family, which is characterized by the common C-terminal sequence Gly-Leu-Trp-NH₂. This compound has been studied extensively in cnidarians, particularly in the context of planula larvae migration and metamorphosis in species like Hydractinia echinata . This compound plays a crucial role in regulating various biological processes, including muscle contraction, neuron differentiation, and metamorphosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
He-LWamide II can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection agents such as TFA .
Industrial Production Methods
This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the production of high-purity peptide suitable for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
He-LWamide II primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It may also participate in interactions with other biomolecules, such as receptors and enzymes, which can lead to conformational changes and functional modulation .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Agents: TFA
Cleavage Reagents: TFA, scavengers like water, TIS, and EDT
Major Products
The major product of these reactions is the fully synthesized and purified this compound peptide. During biological interactions, the peptide may form complexes with receptors or other proteins, leading to functional outcomes such as migration stimulation or metamorphosis induction .
Applications De Recherche Scientifique
Mécanisme D'action
He-LWamide II exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various biological responses. In the case of planula larvae, this compound stimulates migration by extending the active periods of movement . The molecular targets include receptors that are part of the G protein-coupled receptor (GPCR) family, which mediate the downstream signaling events .
Comparaison Avec Des Composés Similaires
He-LWamide II is part of the GLWamide family of neuropeptides, which share the common C-terminal sequence Gly-Leu-Trp-NH₂. Similar compounds include:
Hydra-RFamide I: Another neuropeptide that acts antagonistically to this compound by inhibiting migration and metamorphosis.
Other GLWamides: These peptides also induce migration and metamorphosis in cnidarians but may have varying potencies and specificities.
This compound is unique in its specific role in stimulating migration and metamorphosis in Hydractinia echinata, making it a valuable tool for studying these processes .
Propriétés
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53N9O6/c1-21(2)17-27(32(47)42-26(31(38)46)18-22-19-39-25-11-4-3-9-23(22)25)41-30(45)20-40-33(48)28-12-7-15-43(28)35(50)29-13-8-16-44(29)34(49)24(37)10-5-6-14-36/h3-4,9,11,19,21,24,26-29,39H,5-8,10,12-18,20,36-37H2,1-2H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,47)/t24-,26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYLAMJUEUPBFG-CISYKLKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50777659 | |
| Record name | L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50777659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198995-08-3 | |
| Record name | L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50777659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


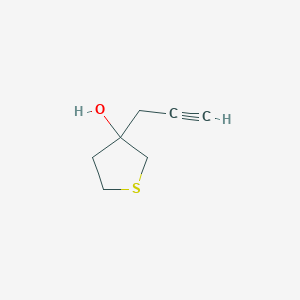
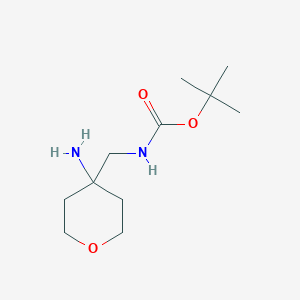
![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)
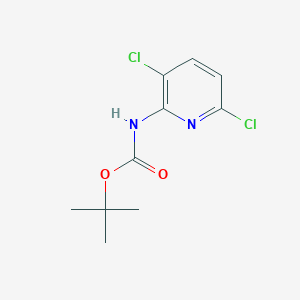
![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)

